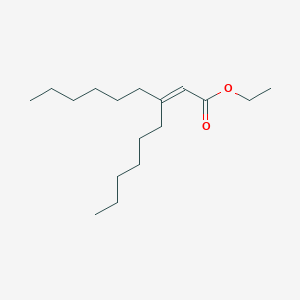![molecular formula C8H15ClN2O B13630056 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride typically involves the use of readily available starting materials and reagents. One common synthetic route involves the reaction of a spirocyclic amine with an appropriate electrophile to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, leading to the formation of various substituted products.
Aplicaciones Científicas De Investigación
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparación Con Compuestos Similares
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride can be compared with other diazaspiro compounds, such as:
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one: This compound has a similar spirocyclic structure but with a different substituent, leading to variations in its chemical and biological properties.
2,6-Diazaspiro[3.4]octan-7-one: Another related compound with a different functional group, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15ClN2O |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-(2,7-diazaspiro[3.4]octan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-7(11)10-5-8(6-10)2-3-9-4-8;/h9H,2-6H2,1H3;1H |
Clave InChI |
KBOCTMMYLAPLCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2(C1)CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


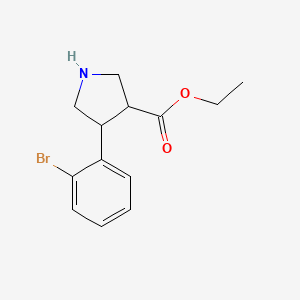


![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
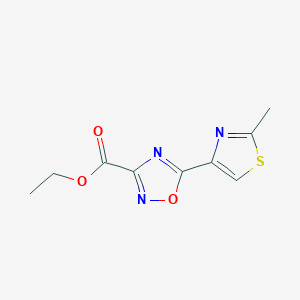
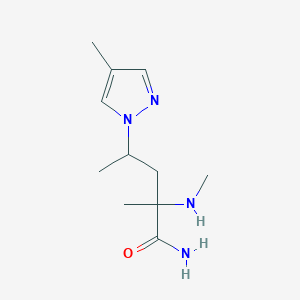
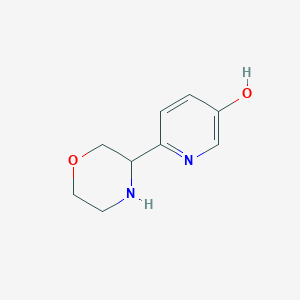

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)

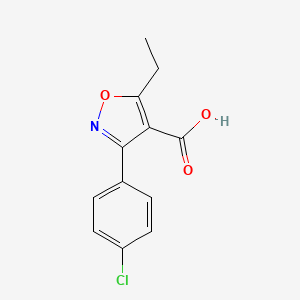
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)
